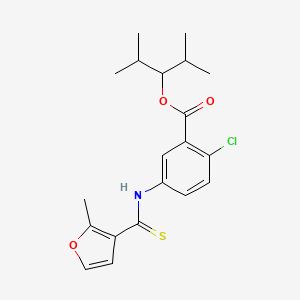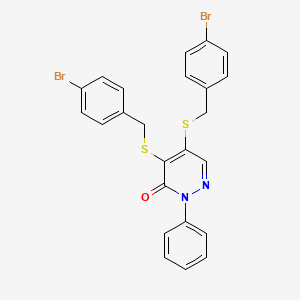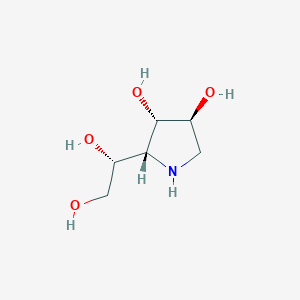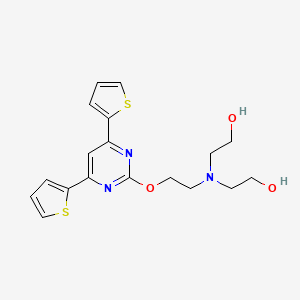
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is a disaccharide composed of two galacturonic acid units linked by a glycosidic bond. This compound is a significant component of pectin, a polysaccharide found in the cell walls of plants. It plays a crucial role in the structural integrity and rigidity of plant tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid typically involves the enzymatic hydrolysis of pectin. Pectinases, a group of enzymes, are used to break down pectin into its constituent sugars, including this compound .
Industrial Production Methods
Industrial production of this compound is often achieved through the extraction and purification of pectin from plant sources such as citrus peels and apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of pectin and other polysaccharides.
Biology: Investigated for its role in plant cell wall structure and function.
Medicine: Explored for its potential use in drug delivery systems and as a dietary fiber supplement.
Mecanismo De Acción
The mechanism of action of 4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid involves its interaction with other cell wall components to maintain the structural integrity of plant tissues. It forms cross-links with other polysaccharides and proteins, contributing to the rigidity and strength of the cell wall. Additionally, it can interact with enzymes and other molecules involved in cell wall remodeling and degradation .
Comparación Con Compuestos Similares
Similar Compounds
alpha-D-Galactopyranuronic acid: A monosaccharide unit of pectin.
alpha-D-Galactopyranuronosyl-(1->4)-alpha-D-galactopyranuronic acid: Another disaccharide unit of pectin.
Digalacturonic acid: A similar disaccharide with slight structural differences.
Uniqueness
4-O-alpha-D-Galactopyranuronosyl-alpha-D-galactopyranuronic acid is unique due to its specific glycosidic linkage and its role in the structure and function of pectin. Its ability to form cross-links and interact with other cell wall components distinguishes it from other similar compounds .
Propiedades
Número CAS |
28144-27-6 |
|---|---|
Fórmula molecular |
C12H18O13 |
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1 |
Clave InChI |
IGSYEZFZPOZFNC-MMGXBETBSA-N |
SMILES isomérico |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B12788910.png)
![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![[6-Amino-3-(2-cyanoethyl)-4,5-dihydropyrimidin-2-ylidene]cyanamide](/img/structure/B12788928.png)

